1-(Pyridin-4-ylmethyl)-1,4-diazepane

medicinal chemistry physicochemical property distillation

CNS drug discovery programs frequently encounter building blocks with erratic lipophilicity that undermine brain penetration and selectivity. 1-(Pyridin-4-ylmethyl)-1,4-diazepane resolves this with a defined 4-pyridinylmethyl substitution delivering balanced logP (1.14) and predictable hydrogen-bond geometry for subtype-selective ligand design. • Boiling point 312.2°C facilitates straightforward solvent removal during work-up • Patent-validated 72% yield synthetic route supports kilo-scale production • Procure at 98% purity to eliminate re-purification before amide coupling or reductive amination steps.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 199938-13-1
Cat. No. B174980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-4-ylmethyl)-1,4-diazepane
CAS199938-13-1
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)CC2=CC=NC=C2
InChIInChI=1S/C11H17N3/c1-4-12-7-9-14(8-1)10-11-2-5-13-6-3-11/h2-3,5-6,12H,1,4,7-10H2
InChIKeyBSSOBVDBEBZUJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-4-ylmethyl)-1,4-diazepane: Scaffold & Physicochemical Profile


1-(Pyridin-4-ylmethyl)-1,4-diazepane (CAS 199938-13-1, C11H17N3, MW 191.27 g/mol) is a heterocyclic building block comprising a saturated 1,4-diazepane ring N-substituted with a pyridin-4-ylmethyl group . It is employed in medicinal chemistry for constructing CNS-targeted ligands [1] and is commercially available at purities of 95%–98% . Its logP (1.14) and boiling point (312.2°C at 760 mmHg) distinguish it from positional isomers .

Scaffold 4-Pyridinylmethyl diazepane building block for CNS-targeted ligands
Selection Methylene spacer provides predictable hydrogen-bonding geometry over direct pyridine attachment
Physicochemical Balanced logP 1.14 and distinct boiling point differentiate from positional isomers

Limitations of Generic Substitutions


The specific substitution pattern—4-pyridinylmethyl on the diazepane ring—is critical for maintaining optimal lipophilicity (logP 1.14) and boiling point (312.2°C) . Replacement with 2-pyridinylmethyl lowers the boiling point to 294.9°C and may alter receptor binding due to changed electronic distribution . The 3-pyridinylmethyl analog exhibits a different pKa (~10.5) . Direct attachment of pyridine (without methylene spacer) yields 1-(Pyridin-4-yl)-1,4-diazepane (MW 177.25), which lacks the conformational flexibility and hydrogen-bonding geometry of the target compound . These differences directly impact purification, formulation, and target engagement in CNS programs.

Target
4-Pyridinylmethyl
Boiling point 312.2°C supports distillation-based purification
Substitute
2-Pyridinylmethyl
Lower boiling point (294.9°C) may shift volatility profile; altered electronic distribution can change receptor binding
Substitute
3-Pyridinylmethyl
Predicted pKa ~10.5 may alter protonation and CNS penetration compared to 4-yl isomer
Substitute
Direct pyridine
Lacks methylene spacer; conformational flexibility and H-bond geometry may differ, affecting target engagement

1-(Pyridin-4-ylmethyl)-1,4-diazepane: Differentiation Evidence


Boiling Point Advantage for Purification

The 4-pyridinylmethyl derivative exhibits a boiling point of 312.2°C at 760 mmHg, whereas the 2-pyridinylmethyl analog (CAS 247118-06-5) boils at 294.9°C under the same conditions . This 17.3°C difference provides a wider window for fractional distillation and alters volatility during vacuum concentration.

Boiling Point
Reported
Target: 312.2°C
Analog: 294.9°C
Δ = +17.3°C
Wider distillation window for purification
Atmospheric pressure; reduces evaporative loss
medicinal chemistry physicochemical property distillation

Lipophilicity vs. Basicity Differentiation

Both 4-pyridinylmethyl and 2-pyridinylmethyl isomers share the same logP of 1.14 , indicating comparable lipophilicity. However, the 3-pyridinylmethyl analog has a predicted pKa of 10.51±0.20 , suggesting that nitrogen basicity differs between positional isomers—a factor that influences solubility, salt formation, and receptor binding.

Lipophilicity & pKa
Class-level inference
logP: 1.14 (4-yl & 2-yl)
3-yl pKa ~10.51±0.20
Protonation state may differ among isomers
Predicted pKa; confirm experimentally
lipophilicity ADME blood-brain barrier

Patent-Validated Synthetic Route

A patent procedure (US06686353B1) describes the synthesis of 1-(Pyridin-4-ylmethyl)-1,4-diazepane from homopiperazine and 4-picolyl chloride hydrochloride, achieving a 72% isolated yield after chromatographic purification [1]. This contrasts with the 3-pyridinylmethyl analog, for which no patent-validated route is readily available, and the 2-pyridinylmethyl analog, which often requires more expensive starting materials.

Synthetic Route
Direct head-to-head
Patent US06686353B1
72% isolated yield
Validated route for scale-up
From homopiperazine & 4-picolyl chloride
organic synthesis process chemistry scale-up

Superior Purity Over 1,4-Diazepane

Commercial sources offer 1-(Pyridin-4-ylmethyl)-1,4-diazepane at 98% purity , whereas the parent 1,4-diazepane (homopiperazine) is typically supplied at 90–95% purity due to hygroscopic degradation. The target compound's enhanced stability enables higher assay specifications.

Purity Specification
Reported
98% (target)
vs 90–95% (parent)
Higher purity reduces re-purification needs
Supplier specification; verify lot COA
quality control procurement reproducibility

Key Applications of 1-(Pyridin-4-ylmethyl)-1,4-diazepane


Designing Selective CNS GPCR Ligands

The balanced logP (1.14) and distinct pKa profile (inferred from 3-pyridinylmethyl analog) make the compound an ideal core for constructing brain-penetrant ligands [1]. When a medicinal chemist needs a diazepane with a hydrogen-bond acceptor (pyridine) spaced by a methylene linker, the 4-pyridinylmethyl substitution offers a predictable orientation that can be exploited to achieve subtype selectivity over off-target receptors [2].

Late-Stage Intermediate Scale-Up

The patent-validated 72% yield [1] provides a reproducible starting point for kilogram-scale production. Procurement of the 98% purity grade minimizes purification overhead, enabling direct use in subsequent amide coupling or reductive amination steps. The higher boiling point (312.2°C) further simplifies solvent removal during work-up.

Chemical Probes for CB2 GPCRs

1,4-Diazepane derivatives have been identified as potent and selective CB2 agonists [2]. The 4-pyridinylmethyl variant serves as a versatile intermediate for introducing the pyridine pharmacophore essential for CB2 affinity. Its defined physicochemical properties ensure consistent formulation when preparing probe molecules for in vivo imaging or target engagement studies.

Application
Selection Property
Validation Focus
CNS GPCR ligand design studies
4-Pyridinylmethyl substitution pattern; balanced logP and distinct pKa profile
Subtype selectivity assay interpretation; brain penetration assay validation
Process chemistry and scale-up studies
Patent-validated synthesis; 98% commercial purity; high boiling point
Yield reproducibility; purification efficiency assessment
CB2 GPCR chemical probe development
Pyridine pharmacophore with methylene spacer; consistent physicochemical profile
CB2 affinity assay context; formulation consistency for target engagement studies

Technical Documentation Hub

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